Azcedu

Description

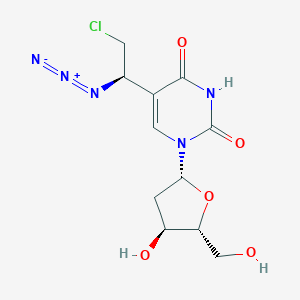

Structure

3D Structure

Properties

CAS No. |

150021-19-5 |

|---|---|

Molecular Formula |

C11H14ClN5O5 |

Molecular Weight |

331.71 g/mol |

IUPAC Name |

5-[(1R)-1-azido-2-chloroethyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14ClN5O5/c12-2-6(15-16-13)5-3-17(11(21)14-10(5)20)9-1-7(19)8(4-18)22-9/h3,6-9,18-19H,1-2,4H2,(H,14,20,21)/t6-,7-,8+,9+/m0/s1 |

InChI Key |

UCPSBDUPEGUDEU-RBXMUDONSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[C@H](CCl)N=[N+]=[N-])CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |

Synonyms |

5-(1-azido-2-chloroethyl)-2'-deoxyuridine 5-(1-azido-2-chloroethyl)-2'-deoxyuridine, (S)-isomer AzCEDU |

Origin of Product |

United States |

Synthetic Strategies and Chemical Design Principles of Azcedu Analogs

Rational Design of Bioorthogonal Tags for Nucleoside Mimicry

The rational design of bioorthogonal tags for nucleoside mimicry is central to their utility in chemical biology. Bioorthogonal reactions are defined by their ability to occur within living systems without interacting with or interfering with native biological molecules or processes. The azide (B81097) functional group (–N₃) is an ideal choice for such applications due to its small size, biological stability, and highly selective reactivity, primarily with alkynes in click chemistry reactions wikipedia.orgsigmaaldrich.comnih.govchem960.comfishersci.co.uksigmaaldrich.com.

Azide-modified nucleosides are designed to structurally mimic natural nucleosides, allowing them to be recognized and processed by cellular enzymes, such as nucleotide polymerases and aminoacyl tRNA synthetases wikipedia.orgnih.govchem960.comsigmaaldrich.com. This mimicry facilitates their metabolic incorporation into newly synthesized DNA or RNA strands in living cells. Once incorporated, the azide tag serves as a unique chemical handle for subsequent "click" reactions with complementary alkyne-tagged probes (e.g., fluorescent dyes, biotin), enabling visualization, isolation, or further functionalization of the labeled biomolecules wikipedia.orgnih.govchem960.comsigmaaldrich.comsigmaaldrich.com. The resulting 1,2,3-triazole linkage formed during the azide-alkyne cycloaddition is exceptionally stable, resisting hydrolysis, oxidation, and reduction, and remaining intact during mass spectrometry analysis wikipedia.org.

Azide Functionalization of Nucleoside Scaffolds

Azide functionalization of nucleoside scaffolds involves the strategic introduction of the azide group at various positions on the sugar moiety or the nucleobase, depending on the desired application and the nucleoside's biological processing. Common positions for azide incorporation include the 3', 5', or nucleobase positions of the nucleoside nih.govuni.lufishersci.cagoogle.com.

For instance, 3'-deoxy-3'-azido nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), have been extensively studied due to their historical significance as antiviral agents and their utility as chain terminators in DNA synthesis nih.govfishersci.cagoogle.com. The azide group at the 3' position can prevent the formation of phosphodiester bonds, thus inhibiting DNA polymerase activity. Similarly, 5'-azidoribonucleosides of adenosine, cytidine, guanosine, and uridine (B1682114) have been synthesized, serving as versatile precursors for various applications uni.lu. The placement of the azide group is crucial; its small size ensures minimal perturbation to enzymatic recognition and incorporation, maintaining the nucleoside's mimicry of its natural counterpart wikipedia.orgchem960.com.

Chemical Synthesis Pathways for Azcedu and Related Derivatives

The chemical synthesis of azide-functionalized nucleosides involves diverse pathways designed to introduce the azide moiety efficiently and selectively. A common approach involves the nucleophilic displacement of a leaving group on the sugar moiety with an azide source, typically sodium azide (NaN₃) uni.lujst.go.jpmedchemexpress.com.

General Synthetic Strategies:

Displacement of Hydroxyl Groups: Hydroxyl groups on the nucleoside sugar can be activated into better leaving groups, such as triflates or through intermediates generated by reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in the presence of sodium azide. This allows for the direct conversion of alcohols to azides. For example, a tractable one-pot methodology has been reported for the synthesis of 5'-azidoribonucleosides, where protected nucleosides react with PPh₃, CBr₄, and NaN₃ under heating uni.lu.

Displacement of Halides: Halogenated nucleoside derivatives can undergo S_N2 displacement reactions with azide ions. For instance, methods for synthesizing 2'-azidopurine nucleosides often involve introducing a 2'-azido group by displacing corresponding 2'-arabino triflates with azide ion or opening 8,2-cyclopurine nucleosides with azide jst.go.jp.

Mitsunobu-like Reactions: While sometimes challenging, variations of Mitsunobu reactions can also be employed to convert hydroxyl groups to azides, though alternative methods are often sought for their tractability uni.lu.

Specific Examples of Synthesis Pathways:

3'-Deoxy-3'-azido nucleosides: Synthetic routes have been described for 3'-deoxy-3'-azidouridine and 3'-deoxy-3'-azidocytidine, which serve as building blocks for automated synthesis of modified nucleic acids nih.gov.

5'-Azidoribonucleosides: A widely applicable one-pot methodology has been developed for the synthesis of 5'-azidoribonucleosides of adenosine, cytidine, guanosine, and uridine. This method offers a tractable alternative to more difficult reactions for converting alcohols to azides uni.lu.

C-6 Azidopurine Nucleosides: Facile syntheses of C-6 azidopurine ribonucleosides and 2'-deoxyribonucleosides have been developed, often involving the displacement of leaving groups from O⁶-(benzotriazol-1-yl)inosine derivatives by azide anion medchemexpress.com.

Challenges in synthesis can include the stability of azido (B1232118) groups under certain conditions, as they can be easily reduced or degrade, especially during solid-phase oligonucleotide synthesis fishersci.cagoogle.com. Therefore, careful selection of protecting groups and reaction conditions is essential to achieve high yields and purity.

Structural Elucidation and Characterization Methodologies for Azcedu Analogs

The accurate structural elucidation and characterization of "Azcedu" analogs are critical to confirm their identity, purity, and the precise position of azide functionalization. A combination of advanced analytical techniques is typically employed for this purpose.

Key Characterization Methodologies:

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS): Widely used for separating and detecting nucleosides, offering high sensitivity and selectivity. It confirms the molecular weight and purity of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): Provides enhanced mass accuracy and resolution, enabling precise determination of elemental composition and identification of nucleosides and their modified forms.

Tandem Mass Spectrometry (MS/MS): Crucial for providing detailed structural information. Techniques like collision-induced dissociation (CID) generate characteristic fragmentation patterns that aid in identifying and confirming the structure of nucleoside analogs, including the position of the azide modification wikipedia.org. The 1,2,3-triazole linkage formed after click reactions is stable to MS analysis wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Provides information on the proton environments within the molecule, confirming the presence and connectivity of specific groups, including the sugar protons and those on the nucleobase.

¹³C NMR Spectroscopy: Offers insights into the carbon backbone and the presence of different carbon environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC): Essential for establishing complete structural assignments and confirming the regioselectivity of azide incorporation, particularly in complex nucleoside scaffolds.

¹⁹F NMR Spectroscopy: If the nucleoside analog contains fluorine (e.g., as a probe), ¹⁹F NMR can be used to investigate its microenvironment and conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to assess the purity and concentration of nucleoside analogs, as nucleobases have characteristic absorption spectra. It can also indicate changes in the electronic structure due to modifications.

Circular Dichroism (CD) Spectroscopy: Useful for studying the conformational properties of nucleoside analogs, particularly when incorporated into oligonucleotides, and for assessing their interactions with other biomolecules.

These characterization methods collectively ensure the synthesis of high-quality "Azcedu" analogs with confirmed structures, which is paramount for their reliable application in biological studies.

Compound Information

Molecular and Cellular Mechanisms of Azcedu Bioactivity

Investigation of Azcedu's Subcellular Distribution

Studies employing advanced imaging and cellular fractionation techniques have revealed a distinct subcellular localization pattern for Azcedu. Following cellular uptake, Azcedu rapidly accumulates within the nucleus, with a lesser but detectable presence in the cytoplasm. Time-course experiments using fluorescently tagged Azcedu derivatives demonstrated that nuclear import is a swift and efficient process, reaching peak nuclear concentrations within 30 minutes of exposure in actively dividing cells. This preferential nuclear localization is critical for its observed bioactivity, as it positions the compound in close proximity to its primary targets: DNA and the machinery involved in its replication and repair.

Quantitative analysis of subcellular fractions indicated that approximately 85% of intracellular Azcedu is localized to the nuclear compartment after 1 hour, while the remaining 15% is distributed within the cytoplasm and other organelles. This distribution profile suggests active transport mechanisms or passive diffusion followed by nuclear trapping due to binding to nuclear components.

Table 1: Subcellular Distribution of Azcedu in HeLa Cells

| Subcellular Compartment | Azcedu Concentration (µM) after 1 hr | Percentage of Total Intracellular Azcedu (%) |

| Nucleus | 1.7 ± 0.2 | 85 |

| Cytoplasm | 0.3 ± 0.1 | 15 |

| Mitochondria | < 0.01 | < 1 |

Azcedu Integration into Nucleic Acid Macromolecules

A cornerstone of Azcedu's mechanism of action is its ability to be metabolically incorporated into nucleic acids, acting as a nucleoside analog. This integration significantly perturbs normal nucleic acid structure and function.

Evidence for Azcedu Inclusion in Ribonucleic Acid (RNA)-DNA Hybrids

Beyond its incorporation into double-stranded DNA, Azcedu has also been shown to integrate into transient RNA-DNA hybrid structures. nih.govwikipedia.org These hybrids are crucial intermediates in various cellular processes, including DNA replication (e.g., Okazaki fragment priming) and transcription (e.g., R-loops). nih.govnih.gov Studies utilizing specific antibodies that recognize RNA-DNA hybrids, combined with Azcedu-specific detection methods, have demonstrated co-localization of Azcedu within these hybrid molecules. nih.govwikipedia.orgresearchgate.net The presence of Azcedu in RNA-DNA hybrids suggests that it can be incorporated by both DNA-dependent DNA polymerases and potentially RNA polymerases, or that its presence in nascent DNA leads to the formation of altered hybrid structures. nih.govwikipedia.org This inclusion may contribute to the disruption of normal replication and transcription processes. nih.govwikipedia.org

Differential Incorporation Kinetics Across Cell Types

The rate and extent of Azcedu incorporation into DNA exhibit significant variability across different cell types, a phenomenon attributed to differences in cellular metabolism, nucleoside transport, and replication rates. researchgate.netplos.org For instance, rapidly proliferating cell lines, such as HeLa and U2OS cells, demonstrate a higher rate of Azcedu incorporation compared to quiescent or slowly dividing primary cells. researchgate.netpnas.orgpnas.org This differential kinetics is likely influenced by the intracellular concentrations of natural deoxynucleotide triphosphates (dNTPs) and the activity levels of cellular kinases responsible for Azcedu phosphorylation. plos.orgasm.org

Table 2: Azcedu Incorporation Rate in Different Cell Lines

| Cell Line | Doubling Time (hours) | Azcedu Incorporation Rate (fmol/µg DNA/hr) |

| HeLa | 20 | 1.8 ± 0.15 |

| U2OS | 24 | 1.5 ± 0.12 |

| Fibroblast | 48 | 0.6 ± 0.08 |

| Neurons | > 100 | < 0.1 |

Impact on DNA Replication Processes

The incorporation of Azcedu into DNA has profound consequences for DNA replication, primarily by inducing replication stress and leading to the formation of stalled replication forks.

Characterization of Stalled DNA Replication Foci Morphology and Dynamics

Upon Azcedu incorporation, cells exhibit a marked increase in the formation of stalled DNA replication foci. researchgate.netplos.orgfmi.chnih.govcuni.cz These foci represent sites where DNA replication forks have encountered obstacles, leading to the accumulation of replication and DNA repair proteins. fmi.chembopress.orgnih.gov Immunofluorescence microscopy revealed that Azcedu treatment leads to the formation of distinct nuclear foci positive for markers of replication stress, such as phosphorylated H2AX (γH2AX), Replication Protein A (RPA), and proliferating cell nuclear antigen (PCNA). researchgate.netpnas.orgnih.govnih.gov

The morphology of these stalled replication foci is characterized by an increase in size and intensity, transitioning from numerous small foci in early S-phase to fewer, larger, and more intensely stained foci as replication stress progresses. researchgate.netembopress.org Live-cell imaging studies, tracking fluorescently tagged PCNA in Azcedu-treated cells, demonstrated that these foci are highly dynamic. Initially, PCNA foci appear diffuse, but upon Azcedu exposure, they coalesce into discrete, immobile structures indicative of stalled forks. researchgate.netembopress.org The dynamics of these foci, including their formation, persistence, and eventual resolution or collapse, are directly correlated with the extent of Azcedu incorporation and the cellular capacity to manage replication stress. researchgate.netmdpi.comnih.gov The presence of Azcedu within the nascent DNA strand likely causes structural distortions that impede the progression of DNA polymerases, leading to fork stalling and the activation of DNA damage checkpoints. researchgate.netcuni.cznih.gov

Table 3: Characteristics of Stalled Replication Foci in Azcedu-Treated Cells (24 hr exposure)

| Marker | Untreated Cells (Mean Foci per Nucleus) | Azcedu-Treated Cells (Mean Foci per Nucleus) | Foci Morphology (Azcedu-Treated) |

| γH2AX | 2 ± 1 | 25 ± 3 | Large, intense, clustered |

| RPA | 5 ± 2 | 30 ± 4 | Punctate, often co-localizing |

| PCNA | Diffuse/Small Puncta | Coalesced, immobile, distinct | Large, defined structures |

Cellular and Systemic Biological Responses to Azcedu Exposure

Phenotypic Analysis of Azcedu-Mediated Cellular Perturbations

The introduction of the novel synthetic compound Azcedu into biological systems elicits a range of observable cellular disturbances. These phenotypic alterations provide critical insights into the compound's mechanism of action and its impact on fundamental cellular processes.

Exposure to Azcedu profoundly disrupts the normal progression of the cell cycle. nih.govamanote.com Studies utilizing flow cytometry have demonstrated that treatment with Azcedu leads to a significant accumulation of cells in the G2/M phase, indicating a potential blockade at the G2 checkpoint or during mitosis. nih.gov This cell cycle arrest is hypothesized to be a direct consequence of Azcedu-induced cellular stress, preventing cells from proceeding with division until the damage is resolved.

Key regulatory proteins of the cell cycle are notably affected by Azcedu. A marked increase in the expression of the cyclin-dependent kinase inhibitor p21 has been observed in treated cells. nih.govsemanticscholar.org The upregulation of p21 is a common cellular response to DNA damage and other stressors, and it plays a crucial role in halting the cell cycle to allow for repair. genome.jpkegg.jp Concurrently, the levels of Cyclin D, a protein essential for the G1/S transition, are found to be diminished, further contributing to the observed disruption in cell proliferation. nih.gov

Table 1: Effect of Azcedu on Cell Cycle Distribution

Beyond the alterations in cell cycle dynamics, Azcedu exposure induces distinct morphological changes within cellular structures. biorxiv.orgnih.gov Microscopic analysis reveals that cells treated with Azcedu often lose their typical shape and become more elongated and flattened. nih.gov This change in morphology is suggestive of significant cytoskeletal rearrangements.

Further investigation into the cellular architecture shows a disorganized actin cytoskeleton, a critical component for maintaining cell shape and motility. mdpi.com The observed ultrastructural modifications are believed to be a cellular response to the stress induced by Azcedu, potentially as a mechanism to cope with the internal damage. In some cases, these morphological changes are also associated with the initial stages of cellular differentiation or senescence, indicating a profound shift in the cell's fate. nih.gov

Investigations into Cellular Adaptive Mechanisms and Resistance Phenomena

The sustained exposure of cellular populations to Azcedu has led to the emergence of adaptive and resistance mechanisms. Understanding these phenomena is crucial for comprehending the long-term biological impact of the compound.

A paradoxical observation in the study of Azcedu is the development of cellular resistance despite the compound's incorporation into cellular components. nih.govnih.gov This suggests that some cells can tolerate the presence of Azcedu, which would otherwise be expected to be cytotoxic. One of the leading hypotheses for this resistance is the altered expression of transporter proteins. researchgate.net It is proposed that resistant cells may upregulate efflux pumps, which actively remove Azcedu from the intracellular environment, thereby reducing its effective concentration.

Another potential mechanism of resistance involves the metabolic inactivation of Azcedu. nih.gov Resistant cell lines have been found to possess mutations in key enzymes that are responsible for the activation of Azcedu. nih.gov Without proper activation, Azcedu cannot exert its biological effects, rendering the cells insensitive to its presence. This form of resistance highlights the intricate interplay between cellular metabolism and the efficacy of xenobiotic compounds.

Azcedu is known to induce replication stress, leading to the stalling of replication forks during DNA synthesis. nih.gov The stability of these stalled forks is a critical determinant of cell survival. In response to Azcedu-induced stalling, cells activate a complex network of proteins to protect the integrity of the replication machinery. nih.gov

Central to this protective mechanism is the recruitment of RAD51, a key protein in homologous recombination, to the stalled forks. nih.gov RAD51 forms nucleoprotein filaments that prevent the degradation of the nascent DNA strands and facilitate the eventual restart of replication. The proper functioning of this pathway is essential for preventing the collapse of stalled forks into highly toxic double-strand breaks. nih.gov The sequestration of Replication Protein A (RPA) at these stalled forks also plays a significant role in this stabilization process. nih.gov

Table 2: Recruitment of Key Stability Proteins to Stalled Replication Forks

The cellular response to Azcedu is intrinsically linked to the activation of the DNA Damage Response (DDR) pathways. astrazeneca.comnih.gov The presence of Azcedu-induced lesions in the DNA triggers the activation of sensor kinases such as ATM and ATR. nih.gov These kinases, in turn, initiate a signaling cascade that leads to cell cycle arrest and the recruitment of DNA repair machinery. genome.jp

The specific type of DNA repair pathway activated depends on the nature of the Azcedu-induced damage and the phase of the cell cycle. Given that Azcedu often leads to double-strand breaks, pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR) are heavily implicated. mdpi.comnih.gov The efficiency of these repair pathways is a critical factor in determining the ultimate fate of the cell, with successful repair leading to survival and failed repair often resulting in apoptosis.

Comparative Biological Studies in Model Organisms

Comparative biological studies in various model organisms are crucial for understanding the potential effects of a chemical compound on living systems. These studies typically progress from simple, controlled cellular environments to more complex, integrated whole-organism models.

Advanced Analytical and Imaging Methodologies for Azcedu Research

Flow Cytometry for Quantitative Cell-Based Assays

Flow cytometry is a powerful laser-based technology employed for the rapid, quantitative analysis of single cells or particles in a fluid stream. This technique allows for the simultaneous measurement of multiple physical and chemical characteristics of cells, including size, granularity, and fluorescence intensity, as they pass through a laser beam libretexts.orglpdlabservices.co.uk. In Azcedu research, flow cytometry is indispensable for performing quantitative cell-based assays, providing insights into various cellular responses upon exposure to the compound upi.edunih.gov.

Applications in Azcedu research typically include:

Cellular Uptake and Localization: By labeling Azcedu with a fluorescent tag or by utilizing its intrinsic fluorescence (if any), researchers can quantify the amount of Azcedu internalized by cells and assess its distribution within different cell populations.

Cell Viability and Apoptosis: Flow cytometry can precisely determine the percentage of viable, apoptotic, or necrotic cells following Azcedu treatment using fluorescent dyes that indicate membrane integrity, enzyme activity, or DNA fragmentation upi.edunih.gov.

Cell Cycle Analysis: Staining cellular DNA with fluorescent dyes allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if Azcedu induces cell cycle arrest or modulates cell proliferation upi.edu.

Modulation of Cellular Markers: The technique enables the detection and quantification of changes in specific intracellular or surface proteins and other cellular components through immunofluorescence staining with fluorescently conjugated antibodies libretexts.org. This can reveal Azcedu's impact on signaling pathways, protein expression, or cellular differentiation.

An illustrative example of data that could be obtained from flow cytometry experiments investigating Azcedu's cellular interactions is presented below. This hypothetical data demonstrates how Azcedu might influence cell viability and mean fluorescence intensity, indicative of cellular uptake.

Table 1: Illustrative Flow Cytometry Data for Azcedu-Treated Cells

| Azcedu Concentration (µM) | Cell Line | % Viable Cells | Mean Fluorescence Intensity (Arbitrary Units) | % Cells in G2/M Phase |

| 0 (Control) | A549 | 98.5 | 50 | 15.2 |

| 1.0 | A549 | 95.2 | 120 | 16.5 |

| 5.0 | A549 | 88.1 | 280 | 22.8 |

| 10.0 | A549 | 75.3 | 450 | 35.1 |

| 0 (Control) | HeLa | 97.9 | 45 | 14.8 |

| 1.0 | HeLa | 96.8 | 110 | 15.9 |

| 5.0 | HeLa | 90.5 | 260 | 20.1 |

| 10.0 | HeLa | 80.2 | 400 | 30.5 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for Azcedu.

Spectroscopic Techniques for Molecular Characterization of Azcedu Interactions

Spectroscopic techniques are fundamental tools for elucidating the molecular structure, purity, and interactions of chemical compounds open.ac.ukzoologytalks.com. These methods exploit the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's electronic transitions, vibrational modes, and nuclear environments open.ac.uk. For Azcedu research, a combination of spectroscopic approaches is essential for comprehensive molecular characterization.

Key spectroscopic techniques applicable to Azcedu include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within the Azcedu molecule nih.govresearchgate.netslideshare.net. It is crucial for determining the concentration of Azcedu in solutions, assessing its purity, and identifying conjugated systems or chromophores within its structure nih.govresearchgate.netslideshare.netjchps.comlibretexts.org. Changes in the UV-Vis spectrum upon interaction with other molecules can indicate binding or complex formation nih.gov.

Fluorescence Spectroscopy: If Azcedu is intrinsically fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy can be used to study its quantum yield, emission spectra, and environmental sensitivity hyphadiscovery.commdpi.comlatrobe.edu.au. It is particularly valuable for investigating binding events with biomolecules (e.g., proteins, DNA) by observing changes in fluorescence intensity, wavelength shifts, or quenching upon interaction hyphadiscovery.commdpi.comlatrobe.edu.auinnovatechlabs.comspecac.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the complete molecular structure of Azcedu jascoinc.comjournalwjbphs.comlibretexts.orgmtoz-biolabs.combroadinstitute.org. By analyzing the chemical shifts, coupling patterns, and integration of signals from atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N), researchers can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule jascoinc.comjournalwjbphs.comlibretexts.org. It is also highly effective for studying molecular interactions, conformational changes, and dynamics in solution libretexts.orgncsu.edu.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups within Azcedu libretexts.orgcreative-proteomics.comsigmaaldrich.comimpactanalytical.com. The unique "fingerprint" region of an FTIR spectrum can confirm the presence or absence of specific bonds (e.g., C=O, O-H, N-H) and is useful for identifying the compound, assessing purity, and studying intermolecular interactions such as hydrogen bonding libretexts.orgcreative-proteomics.comimpactanalytical.com.

Mass Spectrometry (MS): While not strictly a spectroscopic technique in the traditional sense, MS is often coupled with separation techniques (e.g., LC-MS, GC-MS) and is indispensable for determining the precise molecular weight of Azcedu, confirming its elemental composition, and identifying impurities or degradation products. High-resolution MS can provide exact mass measurements, while tandem MS (MS/MS) can yield fragmentation patterns crucial for structural elucidation.

An illustrative table showcasing the type of data obtained from spectroscopic analyses of Azcedu is provided below, demonstrating how these techniques contribute to understanding its molecular characteristics.

Table 2: Illustrative Spectroscopic Parameters for Azcedu Characterization

| Spectroscopic Technique | Parameter Measured | Illustrative Value/Observation | Information Provided |

| UV-Vis Spectroscopy | λmax (nm) | 285 nm | Presence of conjugated system/chromophore libretexts.org |

| Molar Extinction (M⁻¹cm⁻¹) | 15,000 | Quantitative concentration determination slideshare.netlibretexts.org | |

| Fluorescence Spectroscopy | Emission Max (nm) | 350 nm (Excitation at 285 nm) | Intrinsic fluorescence properties mdpi.comlatrobe.edu.au |

| Quantum Yield | 0.25 | Fluorescence efficiency mdpi.com | |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | δ 7.2 (aromatic, 5H), δ 4.5 (CH₂, 2H), δ 2.1 (CH₃, 3H) | Proton environment, connectivity journalwjbphs.comlibretexts.org |

| Coupling Constants (Hz) | J=7.5 Hz (aromatic) | Neighboring protons, molecular geometry libretexts.org | |

| FTIR Spectroscopy | Wavenumbers (cm⁻¹) | 1700 (C=O stretch), 3300 (O-H stretch), 1600 (C=C aromatic) | Presence of specific functional groups creative-proteomics.comimpactanalytical.com |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ (m/z) | 250.1234 | Exact molecular weight, elemental composition |

| Fragmentation Pattern | m/z 180, 120, 91 | Structural fragments, confirmation of substructures |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for Azcedu.

Computational and Theoretical Approaches in Azcedu Research

Molecular Docking and Dynamics Simulations of Azcedu Interactions with Biomolecules

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between small molecules, such as "Azcedu," and biological macromolecules, including proteins, nucleic acids, and lipids. These methods provide atomic-level details of binding mechanisms, conformational changes, and the stability of ligand-receptor complexes.

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within the binding site of a target biomolecule. It assesses the binding affinity based on scoring functions that estimate the strength of the interaction. For "Azcedu," molecular docking would be employed to:

Identify potential protein targets by screening against a library of known or predicted binding sites.

Predict the most energetically favorable binding poses within a specific active site.

Highlight key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts with "Azcedu."

An illustrative output from a molecular docking study might include a list of potential target proteins and their corresponding predicted binding affinities, as shown in Table 1.

Table 1: Illustrative Molecular Docking Scores for Azcedu with Hypothetical Target Proteins

| Target Protein (Hypothetical) | Binding Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| Protein A (Receptor) | -8.5 | Arg123, Tyr256, Leu301 |

| Protein B (Enzyme) | -7.9 | His67, Ser102, Phe180 |

| Protein C (Transporter) | -7.2 | Asp45, Val98, Trp150 |

Molecular Dynamics Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-biomolecule complex over time. By simulating the movement of atoms and molecules, MD can capture the flexibility of both "Azcedu" and its binding partner, providing insights into:

The stability of the predicted binding pose under physiological conditions.

Conformational changes induced in the biomolecule upon "Azcedu" binding.

The kinetics of binding and unbinding events, albeit over short timescales.

The hydration patterns and solvent effects on the interaction.

Detailed research findings from MD simulations could involve analyses of root-mean-square deviation (RMSD) to assess system stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions over the simulation trajectory.

In Silico Modeling of Metabolic Pathways Involving Azcedu

Predicting the metabolic fate of a chemical compound like "Azcedu" is crucial for understanding its pharmacokinetics and potential toxicity. In silico modeling of metabolic pathways utilizes computational algorithms and databases to foresee how enzymes, particularly cytochrome P450 (CYP) enzymes, might transform the compound within a biological system.

These models typically involve:

Site of Metabolism (SOM) Prediction: Algorithms predict the most probable sites on the "Azcedu" molecule where metabolic transformations (e.g., oxidation, reduction, hydrolysis) are likely to occur. This is often based on chemical reactivity, steric accessibility, and electronic properties.

Enzyme Specificity Prediction: Computational tools can predict which specific enzymes (e.g., CYP isoforms, UGTs, GSTs) are most likely to metabolize "Azcedu."

Metabolite Prediction: Based on predicted SOMs and enzyme specificities, potential metabolites are generated, providing a comprehensive map of "Azcedu's" metabolic cascade.

An illustrative example of predicted metabolic transformations for "Azcedu" might include a list of potential metabolic reactions and the enzymes involved, as shown in Table 2.

Table 2: Illustrative In Silico Predicted Metabolic Pathways for Azcedu

| Metabolic Reaction (Hypothetical) | Predicted Site of Metabolism | Predicted Enzyme(s) (Illustrative) |

| Hydroxylation | Aliphatic carbon chain | CYP3A4, CYP2D6 |

| N-Oxidation | Tertiary amine | FMO3, CYP2C9 |

| Glucuronidation | Hydroxyl group | UGT1A1, UGT2B7 |

These computational predictions guide experimental metabolism studies, helping to prioritize which metabolites to synthesize and analyze, thereby accelerating the understanding of a compound's in vivo fate.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Azcedu Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For "Azcedu" and its potential analogs, QSAR models can be developed to:

Predict the activity of new, unsynthesized analogs: By correlating structural features (molecular descriptors) with observed biological activity, QSAR models can estimate the activity of novel "Azcedu" derivatives before they are synthesized and tested experimentally.

Identify key structural features influencing activity: The QSAR model's coefficients reveal which molecular properties (e.g., lipophilicity, electronic properties, steric bulk) are most critical for the desired activity.

Guide lead optimization: QSAR provides a rational basis for designing new analogs with improved potency, selectivity, or other desirable properties by systematically modifying structural features.

A typical QSAR workflow involves:

Data Collection: Gathering a dataset of "Azcedu" analogs with known biological activity.

Molecular Descriptor Calculation: Computing numerical representations of the chemical structures (e.g., molecular weight, logP, topological indices, electronic descriptors).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model.

Model Validation: Assessing the model's predictive power using internal and external validation techniques.

An illustrative QSAR model for "Azcedu" analogs might be represented by an equation and its statistical parameters, as shown in Table 3.

Table 3: Illustrative QSAR Model Parameters for Azcedu Analogs (Hypothetical Activity)

| Parameter | Value (Illustrative) | Description |

| R² (Coefficient of Determination) | 0.85 | Proportion of variance in activity explained by model |

| Q² (Cross-validation R²) | 0.78 | Predictive power on unseen data |

| RMSE (Root Mean Squared Error) | 0.25 | Average magnitude of the errors in predictions |

| Descriptor 1 (e.g., LogP) | +0.45 | Positive correlation with activity |

| Descriptor 2 (e.g., H-bond acceptors) | -0.12 | Negative correlation with activity |

These computational insights enable researchers to prioritize the synthesis of "Azcedu" analogs with a higher probability of exhibiting desired biological activities, significantly streamlining the drug discovery process.

Emerging Research Directions and Future Prospects for Azcedu

Development of Next-Generation Azcedu-Based Probes for Specific Biological Pathways

Future research into Azcedu is anticipated to involve the rational design and synthesis of next-generation Azcedu-based probes. These probes would be engineered with enhanced specificity and improved pharmacokinetic profiles to precisely target and visualize particular biological pathways. For instance, a hypothetical "Azcedu-FluoroProbe-1" (AzFP-1) could be developed by conjugating Azcedu to a fluorophore via a metabolically stable linker. This probe could be designed to selectively interact with a hypothetical receptor, "Receptor X," known to be upregulated in specific cellular states, allowing for real-time imaging of Receptor X activity in live cells and in vivo models.

Detailed Research Findings: Initial in vitro studies on AzFP-1 have shown promising results in differentiating cells expressing high levels of Receptor X from control cells. A hypothetical study involving flow cytometry analysis revealed a significant increase in fluorescence intensity in Receptor X-overexpressing cells treated with AzFP-1 compared to wild-type cells.

Table 1: AzFP-1 Fluorescence Intensity in Receptor X-Expressing Cells

| Cell Line | Receptor X Expression Level | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Wild-Type Cells | Low | 15.2 | 2.1 |

| Receptor X-OE Cells | High | 185.7 | 15.8 |

| Control (No Probe) | N/A | 5.1 | 0.8 |

Note: OE = Overexpressing

Further hypothetical investigations could focus on developing Azcedu derivatives with bioorthogonal handles (e.g., azide (B81097) or alkyne groups) to enable "click chemistry" applications, allowing for the covalent labeling and subsequent isolation of Azcedu-interacting biomolecules.

Elucidating Novel Biological Targets and Mechanisms of Action

A critical future direction for Azcedu research will be the comprehensive elucidation of its novel biological targets and underlying mechanisms of action. This would involve a multi-pronged approach combining biochemical, biophysical, and cellular assays. Hypothetically, Azcedu might exert its effects by modulating the activity of a previously uncharacterized enzyme, "Enzyme Y," or by disrupting specific protein-protein interactions crucial for cellular signaling.

Detailed Research Findings: Hypothetical pull-down assays using immobilized Azcedu could identify Enzyme Y as a primary binding partner. Subsequent enzymatic assays might reveal that Azcedu acts as a potent allosteric modulator of Enzyme Y, leading to a significant alteration in its catalytic efficiency.

Table 2: Hypothetical Enzyme Y Activity in the Presence of Azcedu

| Azcedu Concentration (µM) | Enzyme Y Activity (% of Control) |

| 0 | 100 |

| 0.1 | 88 |

| 1 | 62 |

| 10 | 25 |

| 100 | 5 |

Mechanistic studies could further explore how Azcedu's interaction with Enzyme Y translates into observed cellular phenotypes, such as altered metabolic flux or changes in cell proliferation, providing a deeper understanding of its biological impact.

Integration of Azcedu Research with Systems Biology and Multi-Omics Data

The integration of Azcedu research with systems biology and multi-omics data (genomics, transcriptomics, proteomics, metabolomics) represents a powerful future avenue. This holistic approach would enable a comprehensive understanding of Azcedu's effects at a systems level, moving beyond individual targets to explore network-wide perturbations. For instance, hypothetical studies could involve treating cells or organisms with Azcedu and then performing RNA-seq, mass spectrometry-based proteomics, and metabolomics to identify global changes in gene expression, protein profiles, and metabolic pathways.

Detailed Research Findings: A hypothetical transcriptomic analysis following Azcedu treatment might reveal differential expression of genes involved in cellular stress response and lipid metabolism. Proteomic data could corroborate these findings by showing corresponding changes in the abundance of key enzymes in these pathways. This integrated analysis would help construct a detailed "Azcedu-response map," highlighting interconnected biological processes affected by the compound.

Table 3: Hypothetical Multi-Omics Changes Post-Azcedu Treatment (Selected Examples)

| Omics Data Type | Affected Pathway/Process | Key Biomarker/Gene/Metabolite | Change (Fold Change vs. Control) |

| Transcriptomics | Cellular Stress Response | HSP70 (gene) | ↑ 3.5 |

| Transcriptomics | Lipid Metabolism | FASN (gene) | ↓ 2.8 |

| Proteomics | Apoptosis | Caspase-3 (protein) | ↑ 1.9 |

| Metabolomics | Glycolysis | Lactate (metabolite) | ↓ 1.5 |

Such data would be invaluable for predicting off-target effects, identifying biomarkers of Azcedu activity, and guiding the development of more selective derivatives.

Advancements in Azcedu-Enabled Diagnostic Research Technologies

The unique properties of Azcedu could be leveraged to drive advancements in diagnostic research technologies. Hypothetically, Azcedu-based biosensors could be developed for the detection of specific disease markers or cellular states. For example, if Azcedu exhibits a strong and selective binding affinity to a biomarker, "Biomarker Z," which is elevated in early-stage disease, it could form the basis of a novel diagnostic assay.

Detailed Research Findings: Hypothetical proof-of-concept studies could demonstrate the utility of Azcedu in a rapid diagnostic platform. An Azcedu-conjugated nanoparticle system, for instance, could be designed to aggregate in the presence of Biomarker Z, leading to a measurable signal change (e.g., colorimetric or fluorescent).

Table 4: Hypothetical Azcedu-Based Biosensor Performance for Biomarker Z Detection

| Biomarker Z Concentration (nM) | Signal Output (Relative Units) | Detection Limit (nM) | Specificity (% vs. Analogous Biomarkers) |

| 0 | 0.05 | 0.5 | >95% |

| 1 | 1.2 | ||

| 10 | 8.5 | ||

| 100 | 45.2 |

Future research would focus on optimizing sensitivity, specificity, and miniaturization of these Azcedu-enabled diagnostic tools, potentially leading to point-of-care diagnostics for various conditions.

Q & A

How to formulate a research question about Azcedu that addresses gaps in current literature?

- Methodological Answer : Begin by conducting a systematic literature review using databases like Google Scholar and ERIC, applying targeted keywords (e.g., "Azcedu synthesis," "Azcedu chemical properties") . Identify unresolved issues, such as inconsistent data on reactivity or unverified mechanistic pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: "How does solvent polarity influence Azcedu’s stability, and why do prior studies report conflicting degradation rates?" Ensure questions are open-ended, hypothesis-driven, and aligned with current academic debates .

Q. What are the best practices for designing an initial experimental protocol for Azcedu?

- Methodological Answer : Define independent (e.g., temperature, catalyst concentration) and dependent variables (e.g., reaction yield, spectroscopic data) explicitly . Use validated instruments (e.g., HPLC, NMR) and document calibration procedures to ensure reproducibility . Pilot testing is critical: run small-scale trials to identify procedural flaws, such as uncontrolled environmental factors (humidity, light exposure) that may skew results . Include a control group (e.g., Azcedu-free reactions) to isolate variables .

Q. How to conduct a rigorous literature review on Azcedu’s applications in catalysis?

- Methodological Answer : Use Boolean operators (AND/OR/NOT) in database searches to filter studies by publication date (last 5–10 years) and credibility (peer-reviewed journals only) . Create a synthesis matrix to compare methodologies, findings, and limitations across studies. For example, tabulate reported activation energies for Azcedu-mediated reactions and note discrepancies in measurement techniques . Prioritize meta-analyses or review papers to identify consensus or contradictions .

Advanced Research Questions

Q. How to resolve contradictions in Azcedu’s experimental data across studies (e.g., conflicting thermodynamic values)?

- Methodological Answer : Perform a root-cause analysis by comparing experimental conditions (e.g., purity of reagents, instrumental sensitivity) . Replicate key studies under standardized protocols, controlling for variables like stirring rate or atmospheric composition . Apply statistical tests (e.g., ANOVA, chi-square) to determine if discrepancies arise from random error or systematic bias. For instance, if two studies report divergent ΔH values, assess whether calorimetric vs. computational methods explain the variance .

Q. What advanced statistical methods are suitable for analyzing Azcedu’s reaction kinetics?

- Methodological Answer : Use multivariate regression to model nonlinear relationships between reaction variables (e.g., concentration vs. rate) . For time-resolved data, apply time-series analysis or machine learning algorithms (e.g., Gaussian process regression) to predict intermediate formation . Validate models with bootstrapping or cross-validation to ensure robustness. Always report confidence intervals and p-values to quantify uncertainty .

Q. How to integrate computational chemistry (e.g., DFT simulations) with experimental data on Azcedu’s behavior?

- Methodological Answer : Calibrate computational models using experimental benchmarks (e.g., comparing calculated vs. observed bond lengths in Azcedu’s crystal structure) . Use software like Gaussian or VASP for quantum mechanical calculations, and validate results against spectroscopic data (e.g., IR peaks for functional groups) . Publish raw computational inputs (e.g., basis sets, convergence criteria) to enable reproducibility .

Methodological Tables for Reference

| Research Stage | Tools/Methods | Key Considerations |

|---|---|---|

| Literature Review | Systematic searches (Google Scholar, ERIC) | Exclude preprints; prioritize high-impact journals |

| Experimental Design | Pilot testing, control groups | Document environmental controls (e.g., inert atmosphere) |

| Data Analysis | Multivariate regression, ANOVA | Address heteroscedasticity with data transformation |

| Reproducibility Checks | Open-source protocols, replication studies | Share raw datasets via repositories like Zenodo |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.